![molecular formula C12H11NO2S B1414805 N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide CAS No. 1038241-72-3](/img/structure/B1414805.png)
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, also known as 4-hydroxy-3-methylthiophene-2-carboxamide, is a synthetic molecule with a variety of applications in the field of science. It is used as a building block in organic synthesis, as a reagent in biochemical assays, and as an inhibitor of enzymes. Its structure is composed of a phenyl ring, a methylthiophene ring, and a carboxamide group. Its molecular weight is 226.31 g/mol.
Scientific Research Applications
Antiviral Applications
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide: , also known as fenretinide or 4-HPR , has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been studied for its effectiveness in achieving plasma concentrations that are effective against the dengue virus. The compound’s safety record is established, but clinical use faces challenges due to its poor solubility, which limits efficacy in vivo .
Cancer Research
Fenretinide exhibits the ability to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at concentrations ranging from 1–10 µM . This makes it a valuable compound for cancer research, particularly in studying drug resistance and developing new therapeutic strategies.
Drug Delivery Systems
The solubility and bioavailability of fenretinide have been a focus of research, with various drug delivery systems developed to enhance its in vivo efficacy . Studies have explored lipid-based formulations and self-emulsifying drug delivery systems to improve the compound’s pharmacokinetic profile .
Pharmacokinetics Optimization
Research has been conducted to evaluate the in vivo exposure profile of fenretinide, comparing existing formulations for human clinical use with novel lipid-based formulations . These studies aim to overcome limitations related
properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSEOHBIDMEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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